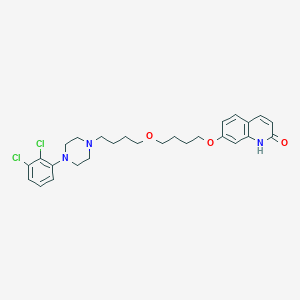
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
説明
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H33Cl2N3O3 and its molecular weight is 518.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one, commonly referred to as Aripiprazole Impurity E, is a compound structurally related to the antipsychotic drug Aripiprazole. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C23H25Cl2N3O2
- Molecular Weight : 446.37 g/mol
- CAS Number : 129722-25-4
Synthesis Methods
Recent studies have explored various synthesis methods for this compound, including mechanochemical synthesis using planetary ball mills. For instance, the addition of zeolite Y during synthesis has shown promising results in terms of yield and purity, with different weight percentages yielding distinct retention times in HPLC analysis .
Antipsychotic Properties
As a derivative of Aripiprazole, this compound exhibits similar pharmacological properties. It acts primarily as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist while antagonizing the 5-HT2A receptor. These activities contribute to its efficacy in treating schizophrenia and bipolar disorder.
Anticancer Activity
Emerging research indicates that compounds structurally related to this quinolinone may possess anticancer properties. For example, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology . The IC50 values of related compounds have been reported in the range of micromolar concentrations, indicating moderate efficacy against tumor growth.
Case Studies
A notable case study involved the evaluation of a related compound's effect on MCF cell-line apoptosis. The study found that the compound accelerated apoptosis in a dose-dependent manner, thus highlighting its potential as an anticancer agent .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Target Receptors |
|---|---|---|---|
| This compound | Not yet determined | Dopamine D2 partial agonist | D2, 5-HT1A Agonist, 5-HT2A Antagonist |
| Related Piperazine Derivative | 7.4 | Induces apoptosis | Various cancer cell lines |
特性
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQZCAXAKBPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOCCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















